2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline typically involves the introduction of the methanesulfonyl group and the trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted aniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its biological activity. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Methanesulfonyl-4-(trifluoromethyl)aniline
Uniqueness
2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is unique due to the specific positioning of the methanesulfonyl and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
88404-81-3 |
---|---|
Molecular Formula |
C9H10F3NO2S |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NO2S/c1-16(14,15)5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 |
InChI Key |
MJKGXKMAWXTBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.